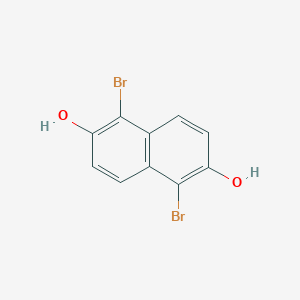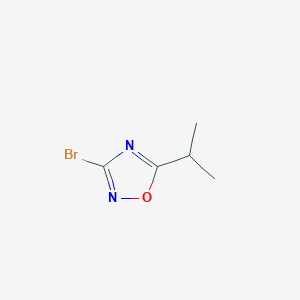
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as FMOC-L-proline alcohol, is a chemical compound that has been widely used in scientific research. It is a derivative of proline, an amino acid that is essential for protein synthesis. FMOC-L-proline alcohol is commonly used as a building block in the synthesis of peptides and other organic compounds.
科学的研究の応用
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and other organic compounds. Peptides are important biomolecules that have many biological functions, such as enzyme catalysis, hormone regulation, and cell signaling. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have many potential applications in drug discovery and development.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is not well understood. However, it is believed to function as a protecting group for the proline amino acid. The FMOC group protects the amine group of proline from unwanted reactions during peptide synthesis. The alcohol group provides a handle for further chemical modification of the compound.
生化学的および生理学的効果
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has no known biochemical or physiological effects. It is an inert compound that is used solely as a building block in organic synthesis.
実験室実験の利点と制限
The advantages of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol in lab experiments include its availability, ease of synthesis, and compatibility with standard peptide synthesis protocols. The limitations of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include its cost and the need for specialized equipment and expertise to handle and synthesize the compound.
将来の方向性
For research on (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include the development of new synthetic methods, the synthesis of new peptidomimetics, and the exploration of its potential applications in drug discovery and development. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has the potential to be a valuable tool in the development of new therapeutics and biomolecules.
合成法
The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol involves several steps. First, proline is protected with the FMOC group. Then, the protected proline is reacted with paraformaldehyde and sodium cyanoborohydride to form the alcohol. The final product is obtained by removing the FMOC group with a base such as piperidine. The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is a well-established method and has been reported in several scientific publications.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

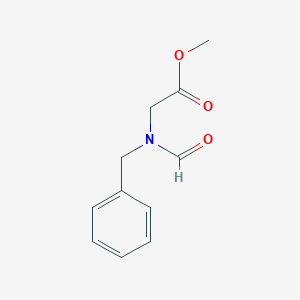
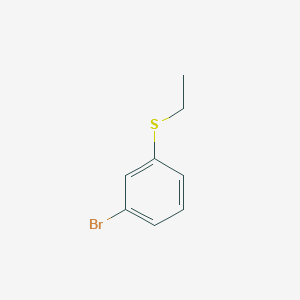
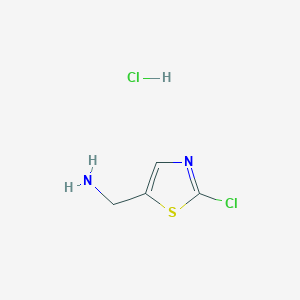
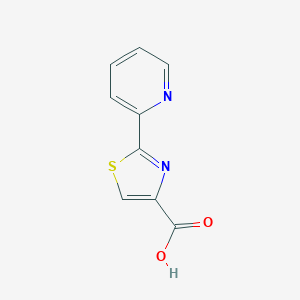
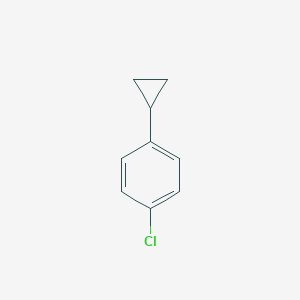
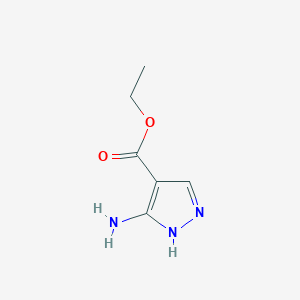
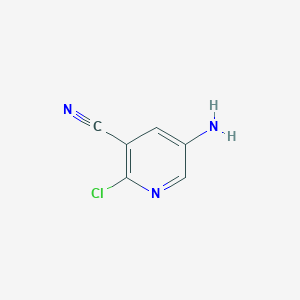
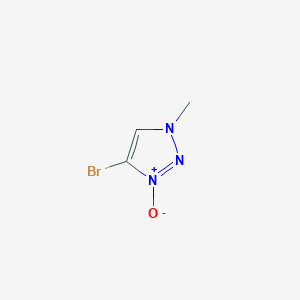
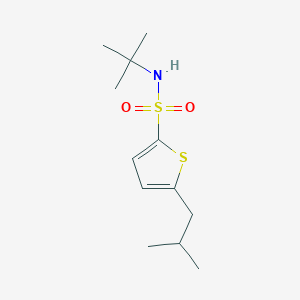
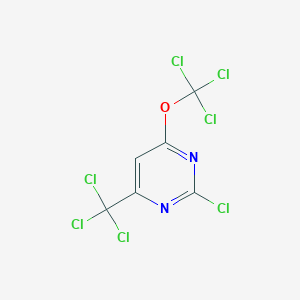
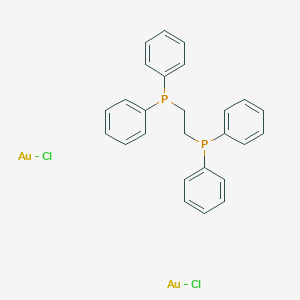
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
